molecular formula C26H26N2O5 B3012978 3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922081-99-0

3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B3012978
CAS RN: 922081-99-0
M. Wt: 446.503
InChI Key: YKHRLYBAHNXAHY-UHFFFAOYSA-N
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Description

The compound 3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their biological evaluations, which can be useful for understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build upon simpler precursors. In the context of the provided papers, the synthesis of related compounds involves the use of intermediates such as 1-benzylpiperidin-4-one and 1-benzyl-4-[o-(hydroxymethyl)phenyl]hexahydroazepin-4-ol . These methods could potentially be adapted for the synthesis of 3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide by incorporating the appropriate diethoxy and ethyl substituents at the relevant positions in the molecule.

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its chemical reactivity and interaction with biological targets. The structure of the compound suggests a dibenzo[b,f][1,4]oxazepine core, which is a bicyclic system containing an oxazepine ring fused to a benzene ring. This core is likely to influence the compound's binding affinity and selectivity towards biological receptors or enzymes.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and molecular framework. Benzamides, such as the ones described in the papers, are known to participate in various chemical reactions, including amidation and substitution . The ethoxy groups present in the compound may undergo deprotection or substitution reactions, while the oxazepine ring might be involved in electrophilic aromatic substitution or nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including solubility, melting point, and stability, are influenced by its molecular structure. The presence of diethoxy groups in the compound could affect its solubility in organic solvents, while the benzamide moiety might contribute to its overall stability and melting point. The biological evaluation of similar compounds has shown that structural modifications can significantly impact their pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis Techniques and Structural Analyses : Research on compounds with complex structures, such as the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride, demonstrates advanced synthetic techniques and the potential for antimicrobial activity. This underscores the ongoing efforts in organic chemistry to develop new materials and drugs with specific biological activities (Padalkar et al., 2014).

  • Photophysical Properties for Sensor Applications : The design and synthesis of compounds with specific photophysical properties, such as benzimidazole and benzothiazole conjugated Schiff bases, have been reported to act as fluorescent sensors for metal ions. This highlights the role of organic compounds in the development of sensitive and selective sensors for environmental and biological applications (Suman et al., 2019).

  • Antimicrobial and Analgesic Agents : The creation of novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the application of complex organic compounds in addressing health issues. These compounds have shown promising results in preclinical evaluations, pointing to their potential in drug development (Abu‐Hashem et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to the receptor and inhibits its activity, leading to changes in the signaling pathways associated with this receptor.

properties

IUPAC Name

3,4-diethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-4-28-20-9-7-8-10-22(20)33-21-14-12-18(16-19(21)26(28)30)27-25(29)17-11-13-23(31-5-2)24(15-17)32-6-3/h7-16H,4-6H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHRLYBAHNXAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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